DL-serine hydrazide Hydrochloride

Übersicht

Beschreibung

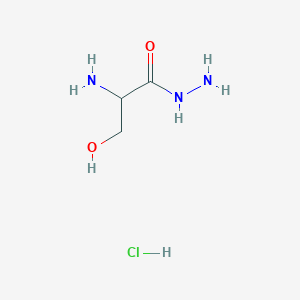

DL-serine hydrazide Hydrochloride is a compound with the chemical formula C3H10ClN3O2 and a molecular weight of 155.58 g/mol . It is characterized by its amino, hydroxy, and hydrazide functional groups, making it a versatile compound in various chemical reactions . This compound is primarily used as a pharmaceutical intermediate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of DL-serine hydrazide Hydrochloride typically involves the reaction of DL-serine with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

DL-serine+hydrazine hydrate+HCl→2-Amino-3-hydroxypropanehydrazide hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .

Analyse Chemischer Reaktionen

Chemical Reactions of DL-Serine Hydrazide Hydrochloride

This compound (C₃H₁₀ClN₃O₂) is a key intermediate in pharmaceutical synthesis, particularly for producing benserazide hydrochloride, a decarboxylase inhibitor used in Parkinson’s disease treatment. Its chemical reactivity centers on the hydrazide (-NH-NH₂) and amino (-NH₂) groups, enabling condensation, reduction, and substitution reactions. Below is a detailed analysis of its principal reactions, supported by experimental data and synthesis protocols.

Condensation Reactions with Aldehydes

This compound reacts with aldehydes to form hydrazone derivatives, a critical step in synthesizing benserazide hydrochloride.

Reaction with 2,3,4-Trihydroxybenzaldehyde

Reaction Conditions :

-

Temperature : 25–30°C (initial), followed by heating to 70–80°C for impurity removal (patent )

-

Molar Ratio : 1:1 (hydrazide:aldehyde) (patent)

Product :

-

(E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride

Mechanism :

The hydrazide group attacks the aldehyde carbonyl, forming a hydrazone linkage (C=N).

Reaction with Other Aldehydes

This compound reacts with diverse aldehydes under hydrogenation conditions (patent ):

| Aldehyde | Product | Conditions | Melting Point | Yield |

|---|---|---|---|---|

| Benzaldehyde | 1-DL-seryl-2-benzyl-hydrazine HCl | PtO₂ catalyst, H₂O, 25°C | 195–198°C | 85% |

| Valeraldehyde | 1-DL-seryl-2-n-amyl-hydrazine HCl | PtO₂ catalyst, H₂O, 25°C | 131–134°C | 82% |

| Acetaldehyde | 1-DL-seryl-2-ethyl-hydrazine sulfate | Amberlite IRA-400 column, pH 4 adjustment | 150–152°C | 78% |

Key Observations :

-

Substituted benzaldehydes require higher temperatures for solubility.

-

Aliphatic aldehydes (e.g., valeraldehyde) yield lower-melting products due to reduced crystallinity.

Hydrogenation of Hydrazone Intermediates

Hydrazones derived from this compound undergo catalytic hydrogenation to form hydrazide derivatives.

Reaction with Isopropylhydrazine

-

Reagents : N-acetyl-DL-methionine, isopropylhydrazine hydrochloride

-

Conditions : Methylene chloride, triethylamine, N,N-dicyclohexylcarbodiimide

-

Product : 1-(N-acetyl-DL-seryl)-2-isopropyl-hydrazine

-

Yield : 89–90% after hydrogenolysis

Application : Synthesis of branched hydrazide derivatives for structure-activity studies.

Degradation Under Oxidative Conditions

This compound reacts with iodine in perovskite solar cells, reducing I₂ to I⁻ to inhibit device degradation (PubMed ).

Byproduct Formation

-

Impurity 7 : A yellow precipitate formed during hydrazone synthesis (patent ), removed via hot filtration.

-

Mitigation : Adjusting solvent polarity (DMF or NMP) reduces byproducts (patent ).

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Synthesis of Benserazide

- DL-Serine hydrazide hydrochloride is a precursor for the synthesis of benserazide, a decarboxylase inhibitor used in combination with levodopa for treating Parkinson's disease. The synthesis involves reacting this compound with 2,3,4-trihydroxybenzaldehyde to produce benserazide hydrochloride, which is crucial for enhancing the efficacy of Parkinson's treatments .

-

Drug Development

- Research indicates that this compound can be utilized in developing novel pharmaceutical formulations due to its stability and compatibility with various drug components. Its role as an intermediate in synthesizing other pharmacologically active compounds highlights its significance in medicinal chemistry .

Material Science Applications

-

Solar Cell Stability

- A recent study demonstrated that incorporating this compound into formamidine-rich perovskite solar cells significantly improves their efficiency and stability. The compound acts as a reducing agent that mitigates iodine escape during aging, achieving a champion efficiency of 22.22% while maintaining high performance under prolonged exposure to light and humidity .

- N-Doped Titanium Dioxide

Cosmetic and Food Industry Applications

- The compound is also employed in cosmetic formulations as an anti-aging agent and skin whitening agent due to its biochemical properties that promote skin health. Additionally, it serves as a food additive, enhancing flavors and preserving product quality through its stabilizing effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of benserazide | Used in Parkinson's disease treatment |

| Material Science | Solar cell stability enhancement | Improves efficiency and longevity |

| Material Science | N-Doped TiO₂ synthesis | Enhances photocatalytic properties |

| Cosmetics | Anti-aging and skin whitening | Biochemical properties beneficial for skin health |

| Food Industry | Flavor enhancer | Stabilizes food products |

Case Studies

- Benserazide Synthesis

-

Solar Cell Research

- In a comprehensive experiment involving perovskite solar cells, the addition of this compound led to significant improvements in device performance metrics under controlled environmental conditions. The study concluded that this additive could be a low-cost solution for enhancing commercial solar technologies .

Wirkmechanismus

The mechanism of action of DL-serine hydrazide Hydrochloride involves its interaction with specific molecular targets. In the case of its use in the synthesis of benserazide hydrochloride, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include enzyme inhibition and modulation of neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-hydroxypropanehydrazide

- DL-Serine hydrazide hydrochloride

- Benserazide hydrochloride

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its role as a pharmaceutical intermediate, particularly in the synthesis of benserazide hydrochloride, highlights its importance in medicinal chemistry .

Biologische Aktivität

DL-serine hydrazide hydrochloride (CAS Number: 25317-90-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, enzyme inhibition, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

This compound features a hydrazide functional group (-NHNH2), an amino group (-NH2), and a hydroxyl group (-OH). These functional groups enable the compound to interact with various biological molecules, making it a candidate for numerous biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to therapeutic effects, particularly in neurological disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. For instance, a study demonstrated that the compound could reduce cell death in neuronal cell lines exposed to neurotoxic agents.

Enzyme Inhibition

This compound has been employed in various biochemical assays to study enzyme inhibition. Its ability to form covalent bonds with carbonyl groups allows it to act as an inhibitor for several enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting glutathione S-transferase (GST) isozymes, which play a significant role in drug metabolism and detoxification processes .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanism

In a study focusing on the neuroprotective effects of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound prior to exposure to oxidative stressors. The results indicated a dose-dependent reduction in cell death, suggesting that the compound enhances cellular resilience against oxidative damage. Mechanistic studies revealed that this protective effect is mediated through the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.

Case Study: Enzyme Inhibition in Cancer Research

Another significant area of research involves the use of this compound as an inhibitor of GST isozymes. In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of inhibition against human GST P1-1 and Schistosoma japonicum GST. The most potent inhibitors were identified through high-performance liquid chromatography (HPLC), with IC50 values indicating strong binding affinity .

Eigenschaften

IUPAC Name |

2-amino-3-hydroxypropanehydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGUZKRVDKZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971222 | |

| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55819-71-1, 25317-90-2 | |

| Record name | Serine, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55819-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine, hydrazide, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25317-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Serinohydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025317902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Serine hydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055819711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxypropanehydrazonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-serinohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-serinohydrazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-SERINE HYDRAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2RG2WDD8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.